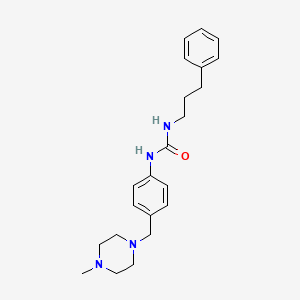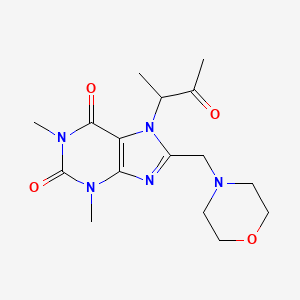
1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a morpholinomethyl group and an oxobutan-2-yl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with commercially available purine derivatives.
Step 1: Introduction of the 1,3-dimethyl groups through alkylation reactions.
Step 2: Formation of the morpholinomethyl group via nucleophilic substitution reactions.
Step 3: Addition of the 3-oxobutan-2-yl group through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the oxobutan-2-yl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or acyl groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action for 1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism, potentially inhibiting or modulating their activity. The morpholinomethyl and oxobutan-2-yl groups may enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.
Uniqueness
1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives. The presence of the morpholinomethyl and oxobutan-2-yl groups could influence its solubility, reactivity, and interactions with biological targets.
属性
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-10(11(2)22)21-12(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(4)16(24)18(14)3/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRIVRVASJOJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2450421.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2450422.png)

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)
![N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B2450426.png)
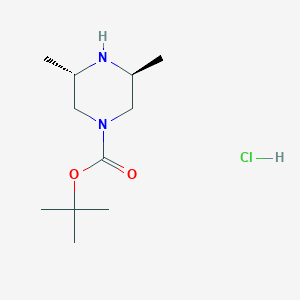
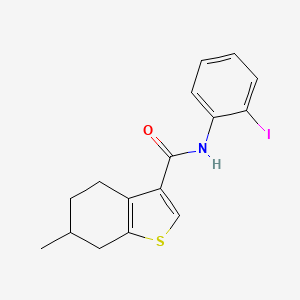
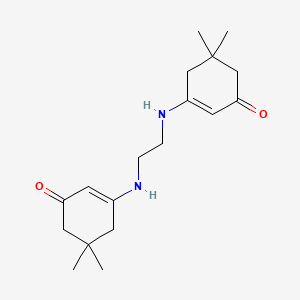
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2450432.png)
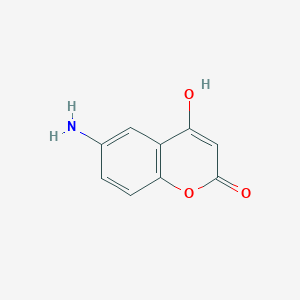
![2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine](/img/structure/B2450435.png)
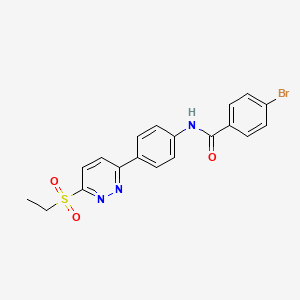
![3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2450438.png)
